Pyridin-2-yl-urea
Overview
Description
Synthesis Analysis
The synthesis of pyridin-2-yl-urea derivatives has been explored through several innovative methods. A notable approach is the solvent- and halide-free synthesis that facilitates the C–H functionalization of pyridine N-oxides with dialkylcyanamides, leading to a wide range of pyridin-2-yl substituted ureas. This method is characterized by its atom economy and the ability to accommodate various functional groups, offering yields ranging from 63 to 92% (Rassadin et al., 2016). Another innovative method involves a base-promoted domino approach for synthesizing pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines, showcasing the method's tolerance for a broad spectrum of functional groups and providing moderate to good yields (Saroj et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridin-2-yl-urea derivatives has been extensively studied, revealing interesting aspects of their chemical behavior. For instance, association studies of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have highlighted the substituent effect on complexation, facilitated by breaking of intramolecular hydrogen bonds (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyridin-2-yl-urea derivatives are diverse, indicating their reactivity and potential for further functionalization. The synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from corresponding hetaryl ureas and alcohols has been documented, demonstrating an environmentally friendly, catalyst-free synthesis pathway (Kasatkina et al., 2021).
Physical Properties Analysis
The physical properties of pyridin-2-yl-urea derivatives vary depending on their structural modifications. These properties are crucial in determining their solubility, stability, and overall applicability in different scientific domains. Studies on binding of carboxylic acids by fluorescent pyridyl ureas, for instance, shed light on their fluorescence characteristics and how these can be influenced by the presence of organic acids (Jordan et al., 2010).
Scientific Research Applications
Application
A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed .
Method
The method relies on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .
Results
The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp 2 C, sp 3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates . This could be easily scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors .
2. Anti-Fibrosis Activity
Application
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Method
The method involves the synthesis of novel heterocyclic compounds with potential biological activities .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridin-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDVUDAZJMZQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927088 | |
Record name | N-Pyridin-2-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl-urea | |
CAS RN |
13114-65-3, 13114-64-2 | |
Record name | Urea, (3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Pyridin-2-ylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13114-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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